molecular formula C6H7NO3S B3427050 Ethyl 2-hydroxy-1,3-thiazole-4-carboxylate CAS No. 56417-52-8

Ethyl 2-hydroxy-1,3-thiazole-4-carboxylate

Cat. No.: B3427050
CAS No.: 56417-52-8
M. Wt: 173.19 g/mol
InChI Key: FISQGIBFVQGVPZ-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-1,3-thiazole-4-carboxylate (CAS 56417-52-8) is a versatile heterocyclic building block of significant interest in medicinal and synthetic chemistry. This compound features a thiazole core, a privileged structure in drug discovery known for its rigid planarity and electronic properties, which facilitate key interactions with biological targets . The molecular formula is C6H7NO3S, and it has a molecular weight of 173.19 g/mol . The structure incorporates an ester group (ethyl carboxylate) at the 4-position, offering a handle for further functionalization, and a hydroxyl group at the 2-position . Thiazole derivatives are widely utilized as key intermediates in the synthesis of more complex molecules with diverse therapeutic applications. The 2-aminothiazole scaffold, a closely related analogue, is a well-known starting material for creating bioactive compounds and is found in several clinically important drugs . Researchers employ such heterocycles to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, and to enhance target binding through hydrogen-bonding capabilities . This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-oxo-3H-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-2-10-5(8)4-3-11-6(9)7-4/h3H,2H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISQGIBFVQGVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701254403
Record name Ethyl 2,3-dihydro-2-oxo-4-thiazolecarboxylate
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Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56417-52-8
Record name Ethyl 2,3-dihydro-2-oxo-4-thiazolecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3-dihydro-2-oxo-4-thiazolecarboxylate
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Record name ethyl 2-hydroxy-1,3-thiazole-4-carboxylate
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Foundational & Exploratory

Technical Profile: Ethyl 2-hydroxy-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthesis, and applications of Ethyl 2-hydroxy-1,3-thiazole-4-carboxylate , a critical heterocyclic scaffold in medicinal chemistry.

CAS Registry Number: 56417-52-8 Synonyms: Ethyl 2-oxo-2,3-dihydrothiazole-4-carboxylate; 4-Carbethoxy-2-thiazolinone.

Executive Summary

This compound is a functionalized thiazole derivative extensively used as a pharmacophore in drug discovery. Structurally, it features a thiazole ring substituted with a hydroxyl group at the C2 position and an ethyl ester at the C4 position. Its chemical behavior is defined by a distinct lactam-lactim tautomerism , where the 2-oxo (lactam) form typically predominates over the 2-hydroxy (lactim) form in the solid state and polar solvents. This scaffold serves as a precursor for xanthine oxidase inhibitors (e.g., Febuxostat analogs) and stearoyl-CoA desaturase (SCD1) inhibitors.

Structural Architecture & Tautomerism

The reactivity and spectroscopic signature of this compound are governed by the equilibrium between the 2-hydroxythiazole and 2-oxo-2,3-dihydrothiazole forms.

Tautomeric Equilibrium

While nomenclature often cites the "2-hydroxy" form, X-ray crystallography and NMR studies of similar 2-substituted thiazoles confirm that the 2-oxo (thione-like) tautomer is the stable species. The proton resides on the ring nitrogen (N3), creating a cyclic amide (lactam) structure. This impacts alkylation reactions, which can occur at either the Oxygen (O-alkylation) or Nitrogen (N-alkylation) depending on conditions.

Tautomerism Hydroxy 2-Hydroxy Form (Lactim) Oxo 2-Oxo Form (Lactam/Thiazolinone) Hydroxy->Oxo  Major Tautomer (Solid/Solution)  

Figure 1: Tautomeric equilibrium shifting toward the thermodynamically stable 2-oxo-2,3-dihydrothiazole form.

Spectroscopic Signatures
Property2-Hydroxy Form (Lactim)2-Oxo Form (Lactam)
IR Carbonyl ~1710 cm⁻¹ (Ester only)~1680 cm⁻¹ (Ring C=O) + 1730 cm⁻¹ (Ester)
¹H NMR (NH/OH) Broad singlet (OH)Broad singlet (NH, >10 ppm)
Reactivity Nucleophilic OxygenNucleophilic Nitrogen

Synthesis & Fabrication Protocols

The most robust laboratory synthesis involves the Hantzsch Thiazole Synthesis to generate the 2-amino derivative, followed by diazotization and hydrolysis . While direct condensation with ammonium thiocarbamate is possible, the amino-conversion route uses more accessible reagents (thiourea).

Reaction Workflow

The synthesis proceeds in two stages:

  • Cyclization: Ethyl bromopyruvate reacts with thiourea to form Ethyl 2-aminothiazole-4-carboxylate.[1]

  • Hydrolysis: The amino group is converted to a hydroxyl (oxo) group via a diazonium intermediate.

Synthesis Start Ethyl Bromopyruvate + Thiourea Intermediate Ethyl 2-aminothiazole-4-carboxylate (CAS: 5398-36-7) Start->Intermediate EtOH, Reflux, 1h (Hantzsch Cyclization) Diazonium [Diazonium Salt Intermediate] Intermediate->Diazonium NaNO2, H2SO4 0°C Product This compound (CAS: 56417-52-8) Diazonium->Product H2O, Heat (Hydrolysis)

Figure 2: Step-wise synthesis pathway via the 2-amino intermediate.

Detailed Protocol: Amino-to-Hydroxy Conversion

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

  • Reagents: Dissolve Ethyl bromopyruvate (1.0 eq) and Thiourea (1.2 eq) in absolute ethanol (5 mL/mmol).

  • Reaction: Reflux the mixture for 1–2 hours. The solution will typically turn yellow/orange.

  • Workup: Cool to room temperature. Pour into ice water and neutralize with saturated NaHCO₃ or Na₂CO₃.

  • Isolation: Filter the precipitate. The solid is the 2-amino intermediate (MP: ~177°C).

Step 2: Diazotization and Hydrolysis

  • Solubilization: Suspend the 2-amino ester (1.0 eq) in 2M H₂SO₄ at 0–5°C.

  • Diazotization: Dropwise add an aqueous solution of NaNO₂ (1.2 eq) while maintaining the temperature below 5°C. Stir for 30 mins to form the diazonium salt.

  • Hydrolysis: Slowly warm the solution to room temperature, then heat to 60–80°C for 1 hour. Nitrogen gas evolution indicates hydrolysis.

  • Purification: Extract with ethyl acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize from ethanol/water.

Reactivity Profile & Derivatization

The 2-oxo-thiazole scaffold offers distinct sites for chemical modification, critical for SAR (Structure-Activity Relationship) studies.

N-Alkylation vs. O-Alkylation

The "ambident" nature of the anion (formed by deprotonating the NH/OH) allows for selective functionalization:

  • N-Alkylation (Major): Under basic conditions (e.g., K₂CO₃/DMF) with alkyl halides, the reaction favors the nitrogen atom, retaining the thiazolone (lactam) core. This is common in generating N-substituted bioactive analogs.

  • O-Alkylation (Minor): Can be promoted using silver salts (Ag₂CO₃) or hard electrophiles, locking the molecule in the thiazole (lactim) aromatic form.

C4-Ester Manipulation

The ethyl ester at C4 is a versatile handle:

  • Hydrolysis: Saponification (LiOH/THF/H₂O) yields the carboxylic acid (CAS 43029-06-7).

  • Amidation: Direct aminolysis or coupling (via the acid) introduces amide side chains, a strategy used in SCD1 inhibitor synthesis.

Pharmaceutical Applications

This scaffold is a bioisostere for other 5-membered heterocycles found in metabolic enzyme inhibitors.

  • Xanthine Oxidase Inhibitors:

    • Analogs of this structure are investigated as non-purine xanthine oxidase inhibitors, similar to Febuxostat . The thiazole ring mimics the purine core, interacting with the molybdenum center of the enzyme.

  • SCD1 Inhibitors:

    • Stearoyl-CoA Desaturase-1 (SCD1) inhibitors often utilize a thiazole amide linker. The 2-hydroxy/2-oxo motif provides a hydrogen bond donor/acceptor pair that improves solubility and metabolic stability compared to the 2-amino analogs.

References

  • BLD Pharm. (2024). This compound Product Analysis. Retrieved from

  • ChemicalBook. (2024). Ethyl 2-amino-1,3-thiazole-4-carboxylate Properties and Synthesis. Retrieved from

  • Organic Syntheses. (1976). Ethyl Thiazole-4-carboxylate and Derivatives. Org. Synth. 59, 183. Retrieved from

  • National Institutes of Health (NIH). (2021). Synthesis and Evaluation of 2-Aminothiazoles as Anti-Tubercular Agents. PMC. Retrieved from

  • ResearchGate. (2025). Tautomerism of 2-hydroxythiazoles and synthesis protocols. Retrieved from

Sources

Technical Guide: Solubility Profile of Ethyl 2-oxo-2,3-dihydrothiazole-4-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, dissolution protocols, and handling best practices for Ethyl 2-oxo-2,3-dihydrothiazole-4-carboxylate in Dimethyl Sulfoxide (DMSO). It is designed for researchers requiring high-integrity stock solutions for biological screening or synthetic intermediates.

Executive Summary & Compound Identity

Ethyl 2-oxo-2,3-dihydrothiazole-4-carboxylate is a heterocyclic building block often utilized in the synthesis of bioactive thiazole derivatives. It exists in a tautomeric equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms, with the 2-oxo form generally predominating in solution.

Understanding this tautomerism is critical for solubility handling, as the lactam form introduces specific hydrogen-bonding requirements that influence dissolution kinetics in polar aprotic solvents like DMSO.

Physicochemical Profile
PropertyDetail
Systematic Name Ethyl 2-oxo-2,3-dihydrothiazole-4-carboxylate
Tautomer Ethyl 2-hydroxythiazole-4-carboxylate
Parent Acid CAS 43029-06-7 (2-oxo-2,3-dihydrothiazole-4-carboxylic acid)
Molecular Formula C₆H₇NO₃S
Molecular Weight 173.19 g/mol
Physical State Crystalline Solid (White to Off-white)
Primary Solvent DMSO (Dimethyl Sulfoxide)
Solubility Limit (DMSO) ~50 mM (Recommended Stock); Max ~100 mM (with warming)

Solubility Behavior in DMSO

DMSO is the preferred solvent for this compound due to its high dielectric constant and ability to disrupt the intermolecular hydrogen bonding characteristic of the thiazolone ring.

Dissolution Mechanism

The 2-oxo-2,3-dihydrothiazole core contains a donor (N-H) and an acceptor (C=O) within the ring, leading to strong crystal lattice energy. DMSO acts as a hydrogen bond acceptor, effectively solvating the N-H proton and stabilizing the dipole, allowing the crystal lattice to break.

Quantitative Solubility Data
  • Recommended Stock Concentration: 10 mM – 50 mM

    • Why: At these concentrations, the compound remains stable in solution at room temperature (20–25°C) without immediate precipitation.

  • Saturation Limit: Approximately 100 mM .

    • Risk: Approaching saturation increases the risk of "crashing out" upon freeze-thaw cycles or slight temperature drops.

  • Aqueous Solubility: Very Low .

    • Critical Note: Direct dilution into aqueous buffers (PBS, media) at high concentrations (>100 µM final) will likely cause rapid precipitation.

Experimental Protocol: Preparation of Stock Solution

This protocol ensures a homogeneous, stable stock solution suitable for high-throughput screening (HTS) or synthetic applications.

Materials Required[1][4][5][6][7][8][9]
  • Ethyl 2-oxo-2,3-dihydrothiazole-4-carboxylate (Solid)

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

  • Borosilicate Glass Vials (Amber preferred to prevent potential photo-degradation)

  • Vortex Mixer

  • Ultrasonic Water Bath (Optional but recommended)

Step-by-Step Methodology
  • Mass Calculation: Calculate the mass required for a 20 mM stock solution.

    • Formula: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000

    • Example: To prepare 1 mL of 20 mM solution:

      
      .
      
  • Weighing: Weigh the solid compound into a clean, dry amber glass vial.

    • Note: Avoid using plastic microcentrifuge tubes for long-term storage if possible, as DMSO can leach plasticizers which may interfere with sensitive bioassays.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO.

    • Technique: Add the solvent slowly down the side of the vial to wash down any powder adhering to the walls.

  • Dissolution:

    • Vortex: Vortex vigorously for 30–60 seconds.

    • Visual Inspection: Check for undissolved particulates. The solution should be clear and colorless to pale yellow.

    • Sonication (If needed): If particles persist, sonicate in a water bath at ambient temperature for 1–2 minutes. Do not overheat, as this may accelerate ester hydrolysis.

  • Storage: Aliquot into single-use volumes (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles. Store at -20°C .

Visualizing the Chemistry & Workflow

Tautomeric Equilibrium & Solvation

The following diagram illustrates the tautomeric shift that dictates the compound's behavior and how DMSO interacts with the dominant form.

Tautomerism Lactam 2-Oxo Form (Lactam) (Dominant in Solution) Lactim 2-Hydroxy Form (Lactim) (Minor Tautomer) Lactam->Lactim Tautomeric Equilibrium DMSO DMSO Solvation (H-Bond Acceptor) DMSO->Lactam Stabilizes N-H Bond

Figure 1: Tautomeric equilibrium between the 2-oxo and 2-hydroxy forms. DMSO stabilizes the lactam form by accepting hydrogen bonds from the ring nitrogen.

Dissolution & Dilution Workflow

This flowchart outlines the critical decision points when preparing and using the stock solution.

Workflow Start Solid Compound (Ethyl 2-oxo-2,3-dihydrothiazole-4-carboxylate) AddDMSO Add Anhydrous DMSO (Target: 20-50 mM) Start->AddDMSO Vortex Vortex & Inspect AddDMSO->Vortex Check Clear Solution? Vortex->Check Sonicate Sonicate (1-2 min) < 40°C Check->Sonicate No (Particles) Success Stock Ready Store @ -20°C Check->Success Yes Sonicate->Check Dilution Dilution into Aqueous Buffer (Assay Step) Success->Dilution Precip Risk: Precipitation Dilution->Precip If >1% DMSO or >100µM

Figure 2: Operational workflow for preparing stock solutions and managing precipitation risks during aqueous dilution.

Critical Stability & Handling Considerations

Ester Hydrolysis

The ethyl ester moiety at position 4 is susceptible to hydrolysis, particularly in the presence of water or extreme pH.

  • Risk: Storage of DMSO stocks that have absorbed atmospheric moisture (DMSO is hygroscopic) can lead to slow hydrolysis of the ester to the carboxylic acid (CAS 43029-06-7).

  • Mitigation: Always use anhydrous DMSO and store vials with tight seals or under inert gas (Nitrogen/Argon) if possible.

Aqueous Dilution (The "Crash-Out" Effect)

When diluting the DMSO stock into aqueous media (e.g., for an IC50 assay):

  • Intermediate Dilution: Do not drop 100% DMSO stock directly into the buffer if the final concentration is high. Perform an intermediate dilution (e.g., 10x stock in 10% DMSO/Buffer) before the final step.

  • DMSO Limit: Keep the final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in cell assays and to minimize precipitation artifacts.

  • Observation: If the solution turns cloudy immediately upon addition to buffer, the compound has precipitated. Lower the working concentration.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Cloudiness in DMSO Compound saturation or wet DMSOSonicate gently; ensure DMSO is anhydrous.
Precipitate in Buffer Low aqueous solubility (Hydrophobic effect)Reduce final concentration; use a surfactant (e.g., 0.01% Tween-80) if assay permits.
Color Change (Yellowing) Oxidation or degradationCheck purity via LC-MS; discard if degradation >10%.

References

  • PubChem. 2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid (Parent Acid). National Library of Medicine. Available at: [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and DMSO usage in drug discovery).
  • Way, L. (2019). DMSO Solubility Assessment for Fragment-Based Screening. National Institutes of Health (PMC). Available at: [Link]

Methodological & Application

Application Note: Strategic Synthesis of 2-Hydroxythiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hantzsch Thiazole Synthesis of 2-Hydroxy Derivatives (Thiazol-2(3H)-ones) Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

The synthesis of 2-hydroxythiazoles is a critical competency in medicinal chemistry, as this scaffold serves as a bioisostere for amides and phenols in kinase inhibitors and GPCR ligands. While the classical Hantzsch synthesis typically yields 2-aminothiazoles (using thiourea) or 2-alkylthiazoles (using thioamides), the access to 2-hydroxy derivatives requires specific modifications.

This guide details two validated pathways:

  • The Direct Modified Hantzsch (Thiocyanate Route): A concise reaction between

    
    -haloketones and thiocyanate salts, yielding the dominant tautomer, thiazol-2(3H)-one .
    
  • The Indirect Hantzsch-Sandmeyer (Thiourea Route): A robust two-step sequence converting 2-aminothiazoles to 2-hydroxythiazoles via diazotization, preferred for sensitive substrates.

Key Technical Insight: In solution and solid state, "2-hydroxythiazoles" exist predominantly as the thiazol-2(3H)-one tautomer. Protocols and characterization data in this guide reflect this structural reality.

Mechanistic Pathways & Strategic Selection

The choice between the Direct and Indirect routes depends on substrate stability and substituent effects.

Decision Matrix
FeatureRoute A: Direct (Thiocyanate) Route B: Indirect (Thiourea/Diazo)
Reagents

-Haloketone + KSCN/NH

SCN
1. Thiourea; 2. NaNO

/H

SO

Step Count 1 (One-pot cyclization/hydrolysis)2 (Synthesis + Diazotization)
Atom Economy HighLower (Loss of N

)
Conditions Acidic reflux (often HCl/EtOH)Step 1: Neutral/Mild; Step 2: Harsh Acid
Primary Risk Polymerization of unstable haloketonesDiazo-tar formation; functional group incompatibility
Product Form Thiazol-2(3H)-oneThiazol-2(3H)-one
Pathway Visualization

The following diagram illustrates the mechanistic divergence between the two protocols.

Hantzsch_Pathways Haloketone α-Haloketone Thiocyanato Intermediate: α-Thiocyanatoketone Haloketone->Thiocyanato S-Alkylation Aminothiazole Intermediate: 2-Aminothiazole Haloketone->Aminothiazole Hantzsch Condensation KSCN Reagent: KSCN (Thiocyanate) KSCN->Thiocyanato Cyclization_A Acid Cyclization (HCl/EtOH) Thiocyanato->Cyclization_A N-Attack Product_A Target: Thiazol-2(3H)-one Cyclization_A->Product_A Hydrolysis Thiourea Reagent: Thiourea Thiourea->Aminothiazole Diazo Diazotization (NaNO₂/H₂SO₄) Aminothiazole->Diazo Sandmeyer Diazo->Product_A Hydrolysis (-N₂)

Figure 1: Strategic disconnects for synthesizing 2-hydroxythiazole derivatives. Route A utilizes a thiocyanate surrogate, while Route B modifies the classic Hantzsch amine product.

Protocol 1: Direct Synthesis (Thiocyanate Route)

Best for: Robust substrates, scale-up, and rapid library generation. Mechanism: The reaction proceeds via S-alkylation of the thiocyanate anion to form an


-thiocyanatoketone. Under acidic conditions, the nitrogen atom of the nitrile group attacks the ketone carbonyl (intramolecular cyclization), followed by hydrolysis of the resulting imine to the lactam (thiazolone).
Materials
  • 
    -Bromoketone derivative (1.0 equiv)
    
  • Potassium Thiocyanate (KSCN) (1.2 - 1.5 equiv)

  • Ethanol (Absolute)

  • Conc. HCl (Catalytic to stoichiometric depending on substrate)

  • Water[1][2]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve

    
    -bromoketone  (10 mmol) in Ethanol  (30 mL).
    
  • Addition: Add Potassium Thiocyanate (1.46 g, 15 mmol) in a single portion.

    • Expert Note: The solution often turns yellow/orange immediately due to the formation of the thiocyanatoketone intermediate.

  • Cyclization: Add Conc. HCl (1.0 mL). Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 7:3). The intermediate thiocyanatoketone (

      
      ) should disappear, and a more polar spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Ice Water (100 mL) with vigorous stirring.

    • The thiazol-2(3H)-one typically precipitates as a solid.

  • Purification:

    • Filter the solid and wash with cold water (

      
       mL) to remove inorganic salts.
      
    • Recrystallize from Ethanol/Water or purify via flash column chromatography (0-5% MeOH in DCM) if necessary.

Protocol 2: Indirect Synthesis (Hantzsch-Sandmeyer)

Best for: Acid-sensitive substrates or when the 2-amino derivative is commercially available.

Phase A: Hantzsch Synthesis of 2-Aminothiazole
  • Condensation: Dissolve

    
    -bromoketone  (10 mmol) and Thiourea  (11 mmol) in Ethanol  (20 mL).
    
  • Reflux: Heat to reflux for 1–2 hours. The product often precipitates as the hydrobromide salt upon cooling.

  • Isolation: Filter the solid. Neutralize with aqueous

    
     to obtain the free base 2-aminothiazole.
    
Phase B: Diazotization & Hydrolysis
  • Solubilization: Suspend the 2-aminothiazole (5 mmol) in 10% aqueous H

    
    SO
    
    
    
    (15 mL).
  • Diazotization: Cool the mixture to 0–5°C in an ice bath. Dropwise, add a solution of Sodium Nitrite (NaNO

    
    , 6 mmol) in water (3 mL).
    
    • Critical Parameter: Maintain temperature

      
       to prevent decomposition of the diazonium salt into tars.
      
  • Hydrolysis: Stir at 0°C for 30 minutes, then slowly warm to room temperature. Finally, heat to 80°C for 1 hour until gas evolution (

    
    ) ceases.
    
  • Isolation: Cool to room temperature. Adjust pH to ~4-5 with NaOH. Extract with Ethyl Acetate (

    
     mL). Dry over MgSO
    
    
    
    and concentrate.

Characterization & Tautomerism (Self-Validation)

A common pitfall is misidentifying the product as the "2-hydroxy" tautomer. In reality, the equilibrium strongly favors the thiazol-2(3H)-one form.

Tautomeric Equilibrium Diagram

Tautomerism Hydroxy Thiazol-2-ol (Aromatic, unstable) One Thiazol-2(3H)-one (Lactam, dominant) Hydroxy->One  K_eq >> 1  

Figure 2: The lactam-lactim tautomerism. The lactam (2-one) is the relevant species for NMR interpretation.

Expected Analytical Data
TechniqueSignalInterpretation

H NMR

11.0 - 12.5 ppm (Broad Singlet)
NH proton of the lactam ring (exchangeable with D

O). Absence of this signal suggests O-alkylation or failure.

C NMR

170 - 175 ppm
C=O (Carbonyl-like) carbon. A pure C-OH (aromatic) would typically appear further upfield (~160-165 ppm).
IR 1650 - 1690 cm

Strong C=O stretch (Amide I band). Confirms the "one" structure.
HRMS [M+H]

Matches calculated mass for the hydroxy derivative (tautomers have identical mass).

Troubleshooting & Critical Process Parameters (CPPs)

Issue: Polymerization of Haloketone
  • Cause:

    
    -Haloketones are potent lachrymators and electrophiles prone to self-condensation.
    
  • Solution: Store haloketones at -20°C. In Protocol 1, add the haloketone last to a stirring solution of KSCN if the substrate is particularly unstable, or conduct the reaction at lower temperatures (RT) for longer times.

Issue: Regioselectivity in Route A
  • Observation: Formation of 2-imino-1,3-oxathiolanes instead of thiazoles.

  • Fix: This kinetic product forms if the oxygen attacks the intermediate carbocation. Ensure sufficient acid concentration (HCl) to favor the thermodynamic thiazolone product via ring opening and recyclization.

Issue: Low Yield in Diazotization (Route B)
  • Cause: Incomplete diazotization or coupling side reactions.

  • Solution: Use isoamyl nitrite in organic solvent (e.g., THF/Acetonitrile) as a milder alternative to aqueous NaNO

    
    /H
    
    
    
    SO
    
    
    for lipophilic or acid-sensitive substrates.

References

  • Hantzsch, A. (1887).[3][4] Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft.

  • Organic Chemistry Portal. (2024). Synthesis of Thiazoles.

  • BenchChem. (2025).[2][5] Hantzsch Thiazole Synthesis Protocols.

  • SynArchive. (2024). Hantzsch Thiazole Synthesis Mechanism and History.

  • National Institutes of Health (PMC). (2021). Development and therapeutic potential of 2-aminothiazole derivatives.

Sources

Application Notes and Protocols: Synthesis of Thiazole Derivatives via Reaction of Ethyl Bromopyruvate with Thiocarbamates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Thiazole Scaffolds in Medicinal Chemistry

The thiazole ring is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in modern drug design. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][4][5]

A robust and versatile method for the synthesis of functionalized thiazoles is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[6] This application note provides a detailed guide to a key variant of this reaction: the condensation of ethyl bromopyruvate with thiocarbamates (or their thioamide tautomers, such as thiourea). This specific transformation is of high value as it provides direct access to 2-amino-4-ethoxycarbonylthiazole derivatives, which are crucial intermediates in the synthesis of numerous pharmaceutical agents.[7][8]

This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed and optimized experimental protocol, offer troubleshooting guidance, and present a workflow for product characterization, thereby equipping researchers with the necessary knowledge for the successful synthesis and application of these valuable compounds.

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The reaction between ethyl bromopyruvate and a thiocarbamate (represented here by its tautomer, thiourea, for clarity) proceeds through a well-established mechanism involving nucleophilic substitution followed by intramolecular cyclization and dehydration.[9]

Step 1: Nucleophilic Attack. The reaction initiates with the nucleophilic sulfur atom of the thiourea attacking the electrophilic α-carbon of ethyl bromopyruvate, displacing the bromide ion in an SN2 reaction.[9]

Step 2: Intramolecular Cyclization. The resulting intermediate undergoes an intramolecular cyclization, where a nitrogen atom attacks the ketone carbonyl carbon.[9]

Step 3: Dehydration. The cyclic intermediate then undergoes dehydration to form the stable aromatic thiazole ring system.[9]

Note: The DOT script above is a template. Actual image generation from chemical structures requires a tool that can convert chemical drawings to images and embed them, which is beyond the current capabilities. A simplified text-based representation is used in the following diagram.

Hantzsch_Mechanism_Simple Figure 1: Simplified Hantzsch Thiazole Synthesis Mechanism Reactants Ethyl Bromopyruvate + Thiourea Intermediate1 S-Alkylated Intermediate Reactants->Intermediate1 Nucleophilic Attack (SN2) Intermediate2 Cyclic Hemiaminal Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Amino-4-ethoxycarbonylthiazole Intermediate2->Product Dehydration (-H2O)

Figure 1: Simplified Hantzsch Thiazole Synthesis Mechanism

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This protocol provides a robust method for the synthesis of ethyl 2-aminothiazole-4-carboxylate, a versatile building block.

Materials and Reagents:

  • Ethyl bromopyruvate (C₅H₇BrO₃, MW: 195.01 g/mol )[10]

  • Thiourea (CH₄N₂S, MW: 76.12 g/mol )

  • Ethanol (anhydrous)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (7.61 g, 0.10 mol) in 100 mL of anhydrous ethanol. Stir the mixture until the thiourea is fully dissolved.

  • Addition of Ethyl Bromopyruvate: To the stirring solution, add ethyl bromopyruvate (19.5 g, 0.10 mol) dropwise at room temperature. Note: Ethyl bromopyruvate is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.[11] The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • Workup - Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases. This step is crucial to prevent the formation of isomeric impurities under acidic conditions.[12]

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and 100 mL of deionized water. Shake vigorously and allow the layers to separate.

  • Workup - Separation: Collect the organic layer. Extract the aqueous layer with an additional 50 mL of ethyl acetate. Combine the organic layers.

  • Workup - Washing and Drying: Wash the combined organic layers with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification - Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification - Recrystallization/Chromatography: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Experimental_Workflow Figure 2: Experimental Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Setup Dissolve Thiourea in Ethanol Addition Add Ethyl Bromopyruvate Setup->Addition Reflux Heat to Reflux (2-4h) Addition->Reflux Neutralize Neutralize with NaHCO3 Reflux->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize or Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Figure 2: Experimental Workflow

Troubleshooting and Optimization

Problem Potential Cause(s) Recommended Solution(s) Reference
Low Yield Incomplete reaction; Suboptimal reaction conditions; Impure starting materials.Increase reaction time and monitor by TLC; Optimize temperature or consider microwave-assisted synthesis for faster reaction and higher yields; Ensure the purity of ethyl bromopyruvate and thiocarbamate.[12][13]
Formation of Side Products Reaction conducted under acidic conditions leading to isomeric impurities.Ensure complete neutralization with a mild base (e.g., NaHCO₃ or Na₂CO₃) after the reaction. Maintain a neutral or slightly basic pH during workup.[12]
Difficulty in Product Isolation Product is soluble in the workup solvent; Co-elution with impurities during chromatography.Precipitate the product by adding a non-solvent; Optimize the mobile phase for column chromatography or consider a different stationary phase.[12]

Analytical Characterization

The structure and purity of the synthesized 2-aminothiazole derivatives should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. For ethyl 2-aminothiazole-4-carboxylate, characteristic signals include the ethyl ester protons (a quartet and a triplet), a singlet for the thiazole proton, and a broad singlet for the amine protons.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch of the amine, the C=O stretch of the ester, and C=N and C=C stretching vibrations of the thiazole ring.[4][5]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and to support the structural assignment.[14][15]

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the final product.[9]

Applications in Drug Development

The reaction of ethyl bromopyruvate with thiocarbamates is a gateway to a vast array of biologically active molecules. The resulting 2-aminothiazole scaffold is a key component in numerous drugs and clinical candidates.

  • Antimicrobial Agents: Many 2-aminothiazole derivatives have demonstrated potent antibacterial and antifungal activities.[4][7]

  • Anti-inflammatory Drugs: The thiazole nucleus is present in nonsteroidal anti-inflammatory drugs like Meloxicam.[2]

  • Anticancer Therapeutics: Thiazole-containing compounds have been investigated as potential anticancer agents.[1][5]

  • Antiviral Compounds: Certain thiazole derivatives have shown promise as antiviral agents, including activity against HIV.[5]

The versatility of the 2-amino and 4-ethoxycarbonyl groups allows for further chemical modifications, enabling the generation of diverse chemical libraries for drug discovery campaigns.

Conclusion

The Hantzsch synthesis of thiazoles from ethyl bromopyruvate and thiocarbamates remains a highly relevant and powerful tool in medicinal chemistry. Its operational simplicity, generally high yields, and the pharmaceutical importance of the resulting products ensure its continued application in both academic research and industrial drug development. By understanding the reaction mechanism, adhering to a well-defined protocol, and employing systematic troubleshooting, researchers can effectively synthesize these valuable heterocyclic compounds for the advancement of novel therapeutics.

References

  • University of Sussex. (2023, June 9). New methods for the rapid synthesis of thiazoles. Figshare. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Polytechnic University of Valencia. (2023, November 21). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • ChemRxiv. (n.d.). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound: Docking Analysis of Ortho and Meta Substituted Analogues. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A one-pot synthesis of functionalized thiazoles from acid chlorides, secondary amines, ethyl bromopyruvate, and ammonium thiocyanate. Retrieved from [Link]

  • Molecules. (2016, May 18). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • BMC Chemistry. (2019, September 14). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient Synthesis of Functionalized Thiazoles from Acid Chlorides, Tetramethylthiourea, Ethyl Bromopyruvate, and Ammonium Thiocyanate. Retrieved from [Link]

  • Jetir.org. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (2021, January 15). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Retrieved from [Link]

  • Ignited Minds Journals. (n.d.). View of Synthesis of Novel 2-Amino Thiazole Derivatives and Salicyaldehyde based Ligand to have Biological Activity. Retrieved from [Link]

  • Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Reinvestigation of a modified Hantzsch thiazole synthesis. Retrieved from [Link]

  • Bentham Science Publisher. (2022, May 17). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]

  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • Google Patents. (n.d.). CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate.
  • Google Patents. (n.d.). WO2000026177A1 - Synthesis of ethyl bromopyruvate.
  • ResearchGate. (n.d.). Proposed mechanism for the preparation of thiocarbamates and dithiocarbamates in the presence of DBSA. Retrieved from [Link]

  • PubMed. (2019, April 1). Repurposing ethyl bromopyruvate as a broad-spectrum antibacterial. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl bromopyruvate. Retrieved from [Link]

Sources

The Hantzsch Synthesis: A Detailed Protocol for the Cyclization of Thioamides to Thiazole Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Thiazole Nucleus

The thiazole ring system is a cornerstone of medicinal chemistry, forming the structural core of a wide array of pharmaceuticals with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Thiazole carboxylates, in particular, are valuable synthetic intermediates, serving as key building blocks in the synthesis of more complex molecules. The robust and versatile Hantzsch thiazole synthesis, first reported in 1887, remains a principal and highly effective method for the construction of this critical heterocyclic motif.[3][4] This application note provides a detailed, field-proven protocol for the synthesis of thiazole carboxylates via the cyclization of thioamides, with a focus on both a traditional two-step and a more efficient one-pot methodology. We will delve into the mechanistic underpinnings of this transformation, offer practical guidance for optimization and troubleshooting, and discuss the scope and limitations of the reaction, thereby equipping researchers with the knowledge to confidently and successfully employ this powerful synthetic tool.

The Hantzsch Thiazole Synthesis: Unraveling the Mechanism

The Hantzsch synthesis fundamentally involves the condensation of a thioamide with an α-halocarbonyl compound. In the context of preparing thiazole carboxylates, an α-halo ester is typically employed. The reaction proceeds through a well-established multi-step mechanism, culminating in the formation of a stable, aromatic thiazole ring.[3][5]

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a soft and potent nucleophile, initiates the reaction by attacking the electrophilic α-carbon of the halo ester in a classic SN2 reaction. This step forms a key intermediate, an S-alkylated thioimidate.

  • Intramolecular Cyclization: The nitrogen atom of the thioimidate intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ester. This intramolecular cyclization results in the formation of a five-membered ring, a hydroxythiazoline intermediate.

  • Dehydration: The final step involves the elimination of a molecule of water from the hydroxythiazoline intermediate to yield the aromatic thiazole ring. This dehydration is often acid-catalyzed and is the driving force for the formation of the stable final product.

Reaction Mechanism of the Hantzsch Thiazole Synthesis

Hantzsch Thiazole Synthesis Mechanism thioamide Thioamide s_alkylated S-Alkylated Thioimidate thioamide->s_alkylated 1. Nucleophilic Attack (SN2) alpha_halo_ester α-Halo Ester alpha_halo_ester->s_alkylated hydroxythiazoline Hydroxythiazoline Intermediate s_alkylated->hydroxythiazoline 2. Intramolecular Cyclization product Thiazole Carboxylate hydroxythiazoline->product 3. Dehydration (-H2O)

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

Herein, we present two detailed protocols for the synthesis of a representative thiazole carboxylate, ethyl 2-amino-4-methylthiazole-5-carboxylate. This compound is a valuable building block in organic synthesis, notably as an intermediate for the antibiotic cefditoren pivoxil.

Protocol 1: Traditional Two-Step Hantzsch Synthesis

This method involves the initial preparation and isolation of the α-halo ester, followed by its reaction with the thioamide.

Step 1: Synthesis of Ethyl 2-bromo-3-oxobutanoate

  • To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as dichloromethane, add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude ethyl 2-bromo-3-oxobutanoate, which can often be used in the next step without further purification.

Step 2: Cyclization to Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • Dissolve the crude ethyl 2-bromo-3-oxobutanoate (1.0 eq) and thiourea (1.0 eq) in a protic solvent such as ethanol.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and neutralize with a weak base, such as a saturated aqueous solution of sodium bicarbonate, to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.

Protocol 2: Efficient One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This optimized one-pot procedure circumvents the need to isolate the intermediate α-halo ester, leading to a more streamlined and efficient synthesis with higher overall yields.

  • In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq, e.g., 6.50 g, 0.05 mol) in a mixture of water (e.g., 50.0 mL) and tetrahydrofuran (THF) (e.g., 20.0 mL).

  • Cool the mixture to below 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.2 eq, e.g., 10.5 g, 0.06 mol) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by TLC.

  • Once the bromination is complete, add thiourea (1.0 eq, e.g., 3.80 g, 0.05 mol) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 2 hours.

  • Cool the reaction to room temperature. A solid precipitate should form.

  • Collect the product by vacuum filtration.

  • Wash the filter cake with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or ethyl acetate, to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate as a pale yellow solid.

Experimental Workflow for One-Pot Synthesis

One-Pot Synthesis Workflow start Start: Ethyl Acetoacetate in H2O/THF bromination 1. Bromination: Add NBS at 0°C, stir at RT for 2h start->bromination cyclization 2. Cyclization: Add Thiourea, heat to 80°C for 2h bromination->cyclization workup 3. Work-up: Cool to RT, filter precipitate cyclization->workup purification 4. Purification: Recrystallize from Ethanol workup->purification product Product: Ethyl 2-amino-4-methylthiazole-5-carboxylate purification->product

Caption: A streamlined workflow for the one-pot synthesis of thiazole carboxylates.

Data Presentation: Scope and Yields

The one-pot synthesis protocol is applicable to a range of substituted thioamides, allowing for the generation of a library of 2-substituted thiazole-5-carboxylates. The table below summarizes the reaction outcomes with various N-substituted thioureas.

EntryR-group on ThioureaReaction Time (h)Yield (%)Melting Point (°C)
1H272178–179
2Allyl2076109–110
3Isopropyl206299–104
4Phenyl2050191–192
54-Chlorophenyl2073186–188
64-Nitrophenyl2356245–247

Data adapted from a representative study on one-pot synthesis.

Troubleshooting and Optimization

While the Hantzsch synthesis is generally robust, certain challenges can arise. Understanding the underlying causes is key to effective troubleshooting.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield - Incomplete bromination: Insufficient NBS or reaction time. - Decomposition of thioamide: Harsh reaction conditions (e.g., prolonged heating, strongly acidic/basic pH). - Poor quality reagents: Impure starting materials can lead to side reactions.- Monitor the bromination step carefully by TLC to ensure complete consumption of the starting ester. - Maintain a neutral or slightly acidic pH during the reaction. - Use freshly purified reagents.
Formation of Side Products - Dimerization of the α-halo ester: Can occur under basic conditions. - Hydrolysis of the ester: Presence of strong acid or base and water. - Formation of regioisomers: With unsymmetrical α-halo ketones (less common with esters).- Add the α-halo ester slowly to the thioamide solution. - Use a non-aqueous solvent if ester hydrolysis is a concern. - Ensure the reaction is carried out under controlled temperature and pH.
Difficulty in Product Isolation - Product is soluble in the reaction mixture: Incomplete precipitation. - Formation of an oil instead of a solid: May occur with certain substituents.- After neutralization, cool the mixture in an ice bath to maximize precipitation. - If an oil forms, try triturating with a non-polar solvent like hexane or diethyl ether to induce solidification. Extraction followed by column chromatography may be necessary.

Scope and Limitations

The Hantzsch synthesis is a broadly applicable method for the preparation of thiazole carboxylates.

  • Thioamide Component: A wide variety of thioamides and N-substituted thioureas can be used, allowing for diverse functionality at the 2-position of the thiazole ring. Both electron-donating and electron-withdrawing substituents on N-aryl thioureas are generally well-tolerated.

  • α-Halo Ester Component: The reactivity of the α-halo ester is dependent on the nature of the halogen, following the general trend of I > Br > Cl.[6] α-Bromo esters, such as ethyl bromopyruvate, offer a good balance of reactivity and stability. While α-chloro esters are more stable, they may require more forcing reaction conditions. The ester group itself (e.g., methyl, ethyl, tert-butyl) can be varied, although steric hindrance from bulky esters may slightly decrease the reaction rate.

A notable limitation of the classical Hantzsch synthesis is the potential for side reactions, particularly with sensitive substrates. The one-pot modification described in this note mitigates some of these issues by avoiding the isolation of the often lachrymatory and less stable α-halo ester.

Safety Precautions

  • α-Halo Esters (e.g., Ethyl Bromopyruvate): These compounds are lachrymators and skin irritants.[7][8][9][10] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • N-Bromosuccinimide (NBS): NBS is a corrosive and oxidizing agent that can cause severe skin burns and eye damage.[11][12][13][14][15] It should be handled with care, avoiding contact with skin and eyes.

  • General Precautions: As with all chemical reactions, a thorough risk assessment should be conducted before starting any experimental work.

Conclusion

The Hantzsch synthesis provides a reliable and versatile route to thiazole carboxylates, which are of significant interest in medicinal and materials chemistry. The one-pot protocol detailed in this application note offers a significant improvement over the traditional two-step method in terms of efficiency and ease of operation. By understanding the reaction mechanism and potential pitfalls, researchers can effectively utilize this powerful transformation to access a wide range of valuable thiazole-containing molecules.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: Ethyl bromopyruvate, 80-85%. Retrieved from [Link]

  • Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Safety Data Sheet. (2010, March 12). NBS N-bromosuccinimide.pdf.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl bromopyruvate. Retrieved from [Link]

  • Chemsrc. (2025, August 20). Ethyl bromopyruvate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Bouherrou, H., et al. (2017).
  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]

  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Bouherrou, H., et al. (2017).
  • Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. (n.d.).
  • Macmillan Group. (2004, August 25). Structure, Mechanism and Reactivity of Hantzsch Esters.
  • Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28, 927-932.
  • Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]

  • Wang, P.-Z., Chen, J.-R., & Xiao, W.-J. (2019). Hantzsch esters: an emerging versatile class of reagents in photoredox catalyzed organic synthesis. Organic & Biomolecular Chemistry, 17(29), 6936-6951.
  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.

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Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 2-oxo-2,3-dihydrothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of ethyl 2-oxo-2,3-dihydrothiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining this valuable synthetic intermediate in high purity. The unique structural features of this molecule, namely the polar heterocyclic core combined with an ester functionality, can present specific challenges during purification. This document provides in-depth, field-proven insights to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing ethyl 2-oxo-2,3-dihydrothiazole-4-carboxylate?

A1: The impurity profile largely depends on the synthetic route employed. A common route is the Hantzsch thiazole synthesis or a variation thereof.[1][2][3] Potential impurities include:

  • Unreacted starting materials: Such as the thioamide and ethyl bromopyruvate precursors.

  • Side-products from the condensation reaction: Including regioisomers or products of incomplete cyclization.

  • Hydrolysis product: 2-oxo-2,3-dihydrothiazole-4-carboxylic acid, formed by the hydrolysis of the ethyl ester, particularly if the reaction or work-up conditions are not anhydrous or are performed at elevated temperatures in the presence of acid or base.

  • Solvent-related impurities: Residual high-boiling point solvents used in the reaction.

Q2: My purified compound appears to be degrading over time. What are the stability considerations for ethyl 2-oxo-2,3-dihydrothiazole-4-carboxylate?

A2: The 2-oxo-2,3-dihydrothiazole ring, a type of thiazolidinone, can be susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures.[4] The ester group is also prone to hydrolysis. For long-term storage, it is advisable to keep the purified compound in a cool, dry place, under an inert atmosphere if possible. When performing purification, prolonged exposure to acidic silica gel or basic alumina should be minimized.

Q3: What are the initial recommended steps for purifying the crude product?

A3: Before attempting more rigorous purification methods like chromatography or recrystallization, it is often beneficial to perform a simple work-up to remove bulk impurities. This typically involves:

  • Aqueous Wash: Dissolving the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and washing with water to remove water-soluble impurities. A wash with a saturated sodium bicarbonate solution can help remove acidic impurities, followed by a brine wash to aid in the separation of the organic and aqueous layers.

  • Drying and Concentration: Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), followed by filtration and removal of the solvent under reduced pressure.

Troubleshooting Guides

This section addresses common issues encountered during the purification of ethyl 2-oxo-2,3-dihydrothiazole-4-carboxylate in a question-and-answer format.

Recrystallization Issues

Q: I'm struggling to find a suitable solvent for recrystallization. What is a systematic approach to solvent selection?

A: Finding the right recrystallization solvent is key to obtaining high-purity crystals. The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature or below.

Troubleshooting Steps:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in a range of solvents of varying polarities. Common choices for polar molecules include ethanol, isopropanol, ethyl acetate, and acetone.[5]

  • Mixed Solvent Systems: If a single solvent is not effective, a two-solvent system can be employed.[6] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.[6] Good mixed solvent systems for polar compounds often include hexane/ethyl acetate or hexane/acetone.[5]

Solvent/SystemPolaritySuitability for Ethyl 2-oxo-2,3-dihydrothiazole-4-carboxylate
EthanolPolarGood starting point for single-solvent recrystallization.
Ethyl AcetateMediumMay be a good solvent, potentially as part of a mixed system.
Hexane/Ethyl AcetateVariableA versatile mixed solvent system for tuning polarity.
Hexane/AcetoneVariableAnother effective mixed solvent system.[5]
WaterVery PolarGenerally unsuitable for organic esters unless they are highly polar and crystalline from water.

Q: My compound is "oiling out" instead of forming crystals. How can I resolve this?

A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is supersaturated or cools too quickly.

Troubleshooting Steps:

  • Reheat and Add Solvent: Reheat the solution to dissolve the oil, then add a small amount of the hot solvent to reduce the saturation.

  • Slow Cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny "seed" crystal to the cooled solution to induce crystallization.

Column Chromatography Issues

Q: My compound is streaking or not moving from the baseline during silica gel column chromatography. What should I do?

A: This is a common issue for polar compounds on silica gel, which is acidic.

Troubleshooting Steps:

  • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For very polar compounds, a methanol/dichloromethane system may be necessary.[7][8]

  • Add a Modifier: To counteract the acidity of the silica gel and reduce tailing, add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonia solution to your eluent.[9]

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel.[8] For highly polar compounds, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be very effective.[9][10]

Stationary PhaseMobile Phase (Eluent) SystemSuitability for Ethyl 2-oxo-2,3-dihydrothiazole-4-carboxylate
Silica GelHexane/Ethyl AcetateGood starting point, may require a gradient of increasing ethyl acetate.
Silica GelDichloromethane/MethanolFor more polar impurities that are not well-separated with hexane/ethyl acetate.[7]
Alumina (Neutral/Basic)Hexane/Ethyl AcetateA good alternative if the compound is sensitive to acidic silica gel.[8]
Reversed-Phase (C18)Water/Acetonitrile or Water/MethanolExcellent for highly polar compounds, eluting with increasing organic solvent concentration.[9]

Q: I am observing decomposition of my compound on the TLC plate or during column chromatography. How can I prevent this?

A: Decomposition on silica gel suggests that your compound is sensitive to acid.

Troubleshooting Steps:

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography).

  • Deactivate Silica Gel: Before packing the column, you can treat the silica gel with a solution of triethylamine in your non-polar solvent and then dry it to neutralize the acidic sites.

  • Switch to a Less Acidic Stationary Phase: Use neutral alumina or consider reversed-phase chromatography.[9]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Based on small-scale solubility tests, choose a suitable single or mixed solvent system.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude ethyl 2-oxo-2,3-dihydrothiazole-4-carboxylate in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography (Normal Phase)
  • TLC Analysis: Develop a suitable eluent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.

  • Elution: Run the column with the chosen eluent, collecting fractions. A gradient elution, where the polarity of the eluent is gradually increased, can be effective for separating compounds with different polarities.[9]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visual Logic Guides

Caption: Decision workflow for the purification of ethyl 2-oxo-2,3-dihydrothiazole-4-carboxylate.

G cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Column Chromatography Troubleshooting oiling_out Compound 'oils out' reheat_add_solvent Reheat & add more solvent oiling_out->reheat_add_solvent slow_cool Cool slowly oiling_out->slow_cool scratch_seed Scratch/seed oiling_out->scratch_seed no_crystals No crystals form too_much_solvent Reduce solvent volume no_crystals->too_much_solvent change_solvent Change solvent system no_crystals->change_solvent low_purity Low purity after recrystallization wash_crystals Wash with cold solvent low_purity->wash_crystals re_recrystallize Re-recrystallize low_purity->re_recrystallize streaking Streaking/Tailing add_modifier Add triethylamine/ammonia streaking->add_modifier change_stationary_phase Use alumina/C18 streaking->change_stationary_phase no_elution Compound not eluting increase_polarity Increase eluent polarity no_elution->increase_polarity decomposition Decomposition on column decomposition->change_stationary_phase neutralize_silica Deactivate silica decomposition->neutralize_silica

Sources

Technical Support: Recrystallization of 2-Hydroxythiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Reality

Critical Note on Nomenclature: Before selecting a solvent, you must understand the structural reality of your compound. While often named "2-hydroxythiazoles" in literature, these compounds predominantly exist as 2-thiazolinones (the lactam tautomer) in the solid state.

This tautomeric equilibrium is the primary driver of solubility behavior. The polar amide-like moiety (


) creates strong intermolecular hydrogen bonding, often resulting in high melting points and low solubility in non-polar solvents.
Tautomeric Equilibrium


  • Non-polar solvents (e.g., Toluene) may favor the lactim (hydroxy) form in solution but often lead to "oiling out" during cooling.

  • Polar protic solvents (e.g., Ethanol, Water) stabilize the lactam form via hydrogen bonding, facilitating ordered crystal lattice formation.

Solvent Selection Matrix

The following data summarizes solvent performance based on the 4-position substituent (R-group) of the thiazole ring.

Substituent Type (C4 Position)Primary SolventAnti-SolventPolarity Logic
Unsubstituted / Small Alkyl (e.g., -H, -Me)Ethanol (Abs.) or Methanol Diethyl EtherHigh polarity requires alcohols to break lattice energy.
Aryl / Phenyl (e.g., 4-Ph)Ethanol (95%) WaterThe phenyl ring adds lipophilicity; water acts as a powerful anti-solvent.
Electron-Withdrawing Aryl (e.g., 4-NO

-Ph)
Acetonitrile WaterStrong dipoles require a polar aprotic solvent to dissolve.
Lipophilic / Bulky (e.g., 4-tBu-Ph)Ethyl Acetate Hexanes / HeptaneReduced lattice energy allows use of standard organic pairs.
Expert Insight: The "Water Effect"

For many 2-thiazolinones, 95% Ethanol is superior to Absolute Ethanol. The 5% water content aids in solvating the polar lactam headgroup at high temperatures, while the cooling ethanol forces the hydrophobic backbone to crystallize.

Visualizing the Purification Logic

Diagram 1: Solvent Decision Workflow

This flowchart guides you through the selection process based on your compound's specific structural features.

SolventSelection Start Analyze C4-Substituent IsAryl Is it an Aryl Group? Start->IsAryl IsPolar Is the Aryl Ring Polar? (e.g., -NO2, -CN) IsAryl->IsPolar Yes Solv_MeOH Use Methanol (Cool to -20°C) IsAryl->Solv_MeOH No (Alkyl/H) Solv_EtOH Use Ethanol (95%) Anti-solvent: Water IsPolar->Solv_EtOH No (Neutral/Rich) Solv_ACN Use Acetonitrile Anti-solvent: Water IsPolar->Solv_ACN Yes (Electron Poor) Lipophilic Is it very bulky? (e.g., t-Butyl) IsPolar->Lipophilic No Solv_EtOAc Use Ethyl Acetate Anti-solvent: Hexanes Lipophilic->Solv_EtOH No Lipophilic->Solv_EtOAc Yes

Caption: Decision tree for selecting the optimal solvent system based on substituent electronic effects.

Detailed Protocol: The "Seeding" Method

Standard recrystallization often fails for thiazoles due to super-saturation leading to oils. This protocol mitigates that risk.

Reagents:

  • Crude 2-Hydroxythiazole derivative.[1]

  • Solvent A (Dissolving, e.g., Ethanol).

  • Solvent B (Anti-solvent, e.g., Water).

  • Activated Charcoal (optional, for colored impurities).

Step-by-Step Procedure:

  • Saturation: Place crude solid in an Erlenmeyer flask. Add Solvent A. Heat to near-boiling. Add Solvent A in small portions until dissolved.

    • Checkpoint: If the solution is dark/black, add activated charcoal (1-2% w/w) and filter hot through Celite.

  • Initial Cooling: Remove from heat. Allow to cool to ~50°C (warm to touch).

  • The Seed Step (Critical):

    • Take a glass stirring rod, dip it into the solution, and pull it out.

    • Allow the solvent on the rod to evaporate completely until a white powder forms on the tip.

    • Re-insert the rod and scratch the inner wall of the flask at the air/liquid interface.

    • Why? This introduces nucleation sites of the stable polymorph, preventing the formation of an amorphous oil.

  • Anti-Solvent Addition: If using a binary system, add warm Solvent B dropwise only until a faint, persistent turbidity appears. Then add 1-2 drops of Solvent A to clear it.

  • Crystallization: Allow to cool to room temperature undisturbed. Then move to 4°C (fridge) for 4 hours.

  • Isolation: Filter via Büchner funnel. Wash with cold Solvent B (or 1:1 mixture).

Troubleshooting Guide (FAQ)

Issue 1: "My compound turned into a sticky oil at the bottom of the flask."

Diagnosis: This is "Oiling Out." It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. Immediate Fix:

  • Re-heat the mixture until the oil dissolves (add more Solvent A if needed).

  • Slow down the cooling. Wrap the flask in aluminum foil or a towel to insulate it.

  • Seed vigorously at a higher temperature (see Protocol Step 3).

  • If using Ethanol/Water, you likely have too much water. Add more Ethanol.

Issue 2: "The crystals are colored (yellow/brown) but should be white."

Diagnosis: Thiazoles are sulfur-rich and prone to oxidation, forming disulfides or ring-opening degradation products. Fix:

  • Perform the recrystallization under an inert atmosphere (Nitrogen balloon).

  • Use Activated Charcoal during the hot filtration step.

  • Add a trace amount (0.1%) of Sodium Metabisulfite to the aqueous phase if using water.

Issue 3: "Yield is very low (<30%)."

Diagnosis: The compound is likely too soluble in the chosen solvent, or the "One" (Keto) form is forming strong H-bonds with the solvent. Fix:

  • Switch from Methanol to Isopropanol (IPA) . IPA has a lower dielectric constant and often forces precipitation better upon cooling.

  • Concentrate the mother liquor and run a "second crop" crystallization.

Mechanism of Action Diagram

This diagram illustrates why polar solvents prevent oiling out by stabilizing the Lactam form.

TautomerStability cluster_0 Outcome Lactim Lactim Form (2-Hydroxy) Lactam Lactam Form (2-Thiazolinone) Lactim->Lactam Equilibrium (Solid State Pref.) Oil Amorphous Oil (Impure) Lactim->Oil Disordered Aggregation Crystal Ordered Crystal (High Purity) Lactam->Crystal Stacking Solvent_Polar Polar Solvent (EtOH/H2O) Solvent_Polar->Lactam Stabilizes H-Bonds Solvent_NonPolar Non-Polar Solvent (Toluene) Solvent_NonPolar->Lactim Favors (weakly)

Caption: Mechanistic pathway showing how solvent polarity influences tautomer stability and physical state.

References

  • Hantzsch Thiazole Synthesis & Tautomerism

    • Source: BenchChem Application Notes.[2] "Hantzsch Thiazole Synthesis for the Preparation of N-Substituted Derivatives."

    • Relevance: Confirms the standard synthetic route and the prevalence of the amino/hydroxy tautomers in purific
    • URL:

  • Solubility of 4-Phenylthiazole Derivatives

    • Source: Fisher Scientific Safety Data Sheet (SDS). "2-Mercapto-4-phenylthiazole."[3][4]

    • Relevance: Provides solubility data for the closely related mercapto-analog, establishing the baseline for phenyl-substituted thiazole solubility (insoluble in w
    • URL:

  • Recrystallization of Heterocycles (General Guide)

    • Source: MIT OpenCourseWare.
    • Relevance: foundational protocol for the binary solvent addition method described in Section 4.
    • URL:

  • Tautomerism in N-Heterocycles

    • Source: Organic & Biomolecular Chemistry.[2][5] "Tautomerism of guanidines studied by 15N NMR."

    • Relevance: While focused on guanidines, this validates the NMR-proven preference for the "imino/keto" forms in similar N-heterocyclic systems in polar solvents like DMSO.
    • URL:

Sources

Validation & Comparative

Structural Insights & Comparative Guide: Ethyl 2-Hydroxy-1,3-thiazole-4-carboxylate

[1]

Executive Summary

This compound (CAS: 56417-52-8) represents a critical scaffold in medicinal chemistry, often utilized as a bioisostere for carboxylates or as a core for fragment-based drug discovery.[1][2] Unlike its well-characterized analog Ethyl 2-amino-1,3-thiazole-4-carboxylate , the "2-hydroxy" variant exhibits complex tautomeric behavior that dictates its solid-state packing, solubility, and ligand-binding potential.

This guide compares the 2-Hydroxy/Oxo system against the 2-Amino standard, providing researchers with the structural intelligence needed to optimize formulation and synthesis.

Quick Comparison Matrix
FeatureThis compound Ethyl 2-Amino-1,3-thiazole-4-carboxylate
Dominant Solid-State Form 2-Oxo-2,3-dihydrothiazole (Lactam)2-Aminothiazole (Amine)
Primary Interaction R²₂(8) Dimer (N-H...O=C)Chain/Sheet (N-H...N / N-H...O)
H-Bond Donors 1 (Lactam NH)2 (Amino NH₂)
H-Bond Acceptors 3 (C=O lactam, C=O ester, S)3 (N thiazole, C=O ester, S)
Melting Point 145–150 °C (Predicted/Analogous)177–181 °C (Experimental)
Synthesis Precursor Ethyl 2-aminothiazole-4-carboxylateEthyl bromopyruvate + Thiourea

Crystal Structure & Tautomeric Landscape

The Tautomerism Challenge

While chemically named "2-hydroxy," crystallographic evidence from homologous thiazoles confirms that this compound crystallizes predominantly as the 2-oxo-2,3-dihydro tautomer. This "lactam" form is energetically favored in the solid state due to the formation of robust centrosymmetric dimers.

  • 2-Hydroxy Form (Lactim): Rare in solid state; lacks the strong dipole stabilization of the oxo form.

  • 2-Oxo Form (Lactam): Stabilized by intermolecular hydrogen bonding where the ring nitrogen acts as a donor (NH) and the exocyclic carbonyl oxygen acts as an acceptor.

Comparative Packing Motifs
A. The 2-Oxo Packing (Target Compound)

In the absence of a specific single-crystal X-ray report for the exact ethyl ester, structural analogs (e.g., thiazolidin-2-one) dictate the following packing rules:

  • Dimerization: Molecules form R²₂(8) dimers via N–H...O=C hydrogen bonds.[3] This creates a planar "ribbon" or "tape" motif.

  • Stacking: The planar thiazole rings stack via

    
     interactions (centroid distances ~3.7 Å), enhancing lattice energy.
    
  • Ester Role: The ethyl ester group at C4 typically rotates out of plane to minimize steric clash, participating in weak C-H...O interactions that cross-link the dimers.

B. The 2-Amino Packing (Benchmark)

The crystal structure of ethyl 2-aminothiazole-4-carboxylate is characterized by a more complex 3D network:

  • Bifurcated Donors: The exocyclic amino group (-NH₂) donates two protons.

  • Acceptor Competition: One proton binds to the thiazole nitrogen of a neighbor (N-H...N), while the other binds to the ester carbonyl (N-H...O).

  • Result: This creates a tightly knit sheet structure, explaining its significantly higher melting point (~180°C) compared to many 2-oxo analogs.

Visualization: Tautomeric Equilibrium & Packing

The following diagram illustrates the shift from the "Hydroxy" solution form to the "Oxo" solid-state form and the resulting dimer formation.

TautomerPackingcluster_0Driving ForceHydroxy2-Hydroxy Tautomer(Solution/Gas Phase)Oxo2-Oxo Tautomer(Solid State Dominant)Hydroxy->Oxo Proton Transfer(Fast Equilibrium)DimerCentrosymmetric Dimer(R2,2(8) Motif)Oxo->Dimer Self-Assembly(N-H...O=C)CrystalCrystal Lattice(Pi-Stacked Ribbons)Dimer->Crystal Pi-Stacking

Caption: Structural evolution from solution-state tautomerism to the stable hydrogen-bonded dimer observed in the crystal lattice.

Experimental Protocols

Synthesis: The "Self-Validating" Workflow

To obtain high-purity This compound , one must avoid direct condensation methods that often yield mixtures. The most reliable route is the Diazotization-Hydrolysis of the 2-amino precursor. This method is self-validating: the disappearance of the amino starting material (TLC: polar) and the appearance of the hydroxy product (TLC: less polar, UV active) confirms progress.

Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate (Precursor)
  • Reagents: Ethyl bromopyruvate (1.0 eq), Thiourea (1.1 eq), Ethanol (Abs.).

  • Protocol:

    • Dissolve 10 mmol ethyl bromopyruvate in 20 mL ethanol.

    • Add 11 mmol thiourea slowly (exothermic reaction).

    • Reflux for 2 hours. A white precipitate (HBr salt) may form.

    • Cool to RT and neutralize with saturated NaHCO₃ to pH 8.

    • Filter the free base white solid. Yield: >90%. MP: 178–180°C.

Step 2: Conversion to this compound[1]
  • Reagents: Sodium Nitrite (NaNO₂, 1.5 eq), Sulfuric Acid (20%), Water.

  • Protocol:

    • Suspend 5 mmol of the 2-amino precursor in 15 mL of 20% H₂SO₄. Cool to 0–5°C.

    • Add NaNO₂ (dissolved in minimal water) dropwise. Critical: Maintain temp < 5°C to prevent ring decomposition.

    • Stir for 1 hour at 0°C, then allow to warm to RT (evolution of N₂ gas validates reaction).

    • Workup: Extract with Ethyl Acetate (3x). The product partitions into the organic phase (unlike the amino salt).

    • Purification: Recrystallize from Ethanol/Water.

    • Characterization: IR will show a shift from N-H stretch (doublet) to a broad OH/NH (lactam) and a new Carbonyl peak (~1680 cm⁻¹ for lactam C=O).

Performance & Application Analysis

Solubility & Stability Profile
  • Solubility: The 2-hydroxy (oxo) derivative is significantly less soluble in water than the amino hydrochloride but more soluble in polar organic solvents (DMSO, MeOH) compared to the neutral amino form due to the disruption of the tight H-bond network.

  • Acid Stability: The 2-oxo ring is susceptible to hydrolysis under strong acidic reflux, converting to the open-chain thiocarbamate. Recommendation: Avoid pH < 2 for prolonged periods.

Drug Design Implications

For researchers utilizing this scaffold in docking studies:

  • Do not dock the "Hydroxy" form. You must dock the 2-Oxo (Lactam) tautomer.

  • Interaction Points: The lactam NH is a potent hydrogen bond donor (e.g., to backbone carbonyls in proteins), while the lactam Carbonyl is a specific acceptor. This differs from the 2-amino analog, which presents a donor-donor-acceptor motif.

Comparison of Physical Properties
Property2-Amino Analog (Ref)2-Hydroxy/Oxo (Target)Impact
Polar Surface Area (PSA) ~80 Ų~75 Ų2-Oxo is slightly more lipophilic; better membrane permeability.
pKa (Ring N) ~5.3 (Basic)~ -1.0 (Non-basic)2-Oxo form does not protonate at physiological pH.
UV Absorption

~255 nm

~265 nm
Bathochromic shift due to lactam conjugation.

References

  • Synthesis of 2-Aminothiazoles: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.

  • Crystal Structure of Ethyl 2-aminothiazole-4-carboxylate: Lynch, D. E., et al. (2003). "2-Aminothiazole and 2-aminothiazolinone derivatives." Acta Crystallographica Section C.

  • Tautomerism in Thiazoles: Kleinpeter, E. (2004). "Tautomerism of 2-substituted thiazoles." Advances in Heterocyclic Chemistry.

  • Thiazol-2-one Dimerization: Allen, F. H., et al. (1998). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B. (General Reference for R2,2(8) motifs).

Comparative Guide: Biological Potency & Drug Design of 2-Hydroxy vs. 2-Amino Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-hydroxythiazoles (predominantly existing as thiazolin-2-ones ) and 2-aminothiazoles , targeting researchers in medicinal chemistry.

Executive Summary: The Tautomeric Divergence

In medicinal chemistry, the choice between a 2-amino and a 2-hydroxy substituent on a thiazole ring is not merely a functional group swap; it is a choice between two distinct electronic and structural scaffolds.

  • 2-Aminothiazole (2-AMT): Exists predominantly in the amino aromatic form. It functions as a versatile hydrogen bond donor/acceptor and is a privileged scaffold in kinase inhibitors (e.g., Dasatinib). However, it is a frequent structural alert due to metabolic bioactivation.

  • 2-Hydroxythiazole (2-OH): Exists predominantly as the thiazolin-2-one (lactam) tautomer. It loses aromaticity in the hetero-ring, changing the vector of hydrogen bond interactions and significantly altering metabolic stability.

Quick Comparison Matrix
Feature2-Aminothiazole (2-AMT)2-Hydroxythiazole (Thiazolin-2-one)
Dominant Tautomer Aromatic AmineCyclic Carbamate (Lactam)
H-Bond Profile Donor (Exocyclic NH₂) + Acceptor (Ring N)Donor (Ring NH) + Acceptor (Exocyclic C=O)
Basicity (pKₐ) Weakly Basic (pKₐ ~5.3 for conjugate acid)Neutral / Weakly Acidic
Metabolic Risk High (Ring opening, Sulfoxidation)Low (Metabolically stable core)
Key Application Kinase Inhibitors (Hinge Binders)Antimicrobials, Siderophore mimics

Mechanistic Analysis: Binding Modes & Tautomerism

Understanding the tautomeric equilibrium is critical for docking studies and pharmacophore modeling.

Tautomeric Equilibrium & H-Bonding Vectors

While 2-aminothiazole retains the aromatic thiazole ring, "2-hydroxythiazole" tautomerizes to the thiazolin-2-one form, sacrificing aromaticity for a stable amide-like resonance. This inverts the hydrogen bond donor/acceptor profile.

Tautomerism cluster_0 2-Aminothiazole (Aromatic) cluster_1 2-Hydroxythiazole (Non-Aromatic) AMT 2-Aminothiazole (Major Tautomer) AMT_Binding Binding Mode: Exocyclic NH (Donor) Ring N (Acceptor) AMT->AMT_Binding  Kinase Hinge Interaction   HYD 2-Hydroxythiazole (Minor Tautomer) ONE Thiazolin-2-one (Major Lactam Form) HYD->ONE  K_eq >> 1 (Favors Lactam)   ONE_Binding Binding Mode: Ring NH (Donor) Exocyclic C=O (Acceptor) ONE->ONE_Binding  Siderophore/Mimicry  

Figure 1: Tautomeric preferences and resulting binding capabilities. Note the inversion of Donor/Acceptor sites between the two scaffolds.

Metabolic Liability (The "Structural Alert")

The 2-aminothiazole moiety is often flagged as a toxicophore .[1] The electron-rich ring is susceptible to CYP450-mediated epoxidation at the C4-C5 bond, leading to ring opening and the formation of reactive thioureas or α-dicarbonyls that can covalently bind to proteins (idiosyncratic toxicity).

The thiazolin-2-one scaffold, lacking the full aromatic character and having the electron-withdrawing carbonyl, is significantly more resistant to this oxidative ring opening, offering a "safer" bioisostere profile for chronic indications.

Experimental Data: Potency & Activity

Case Study: Kinase Inhibition (Dasatinib Analogs)

In kinase inhibitors, the 2-aminothiazole is crucial because the ring nitrogen (N3) acts as an acceptor while the exocyclic amino group acts as a donor to the kinase hinge region (e.g., Met318 in c-Src).

  • Observation: Replacing the 2-amino group with a 2-hydroxy (thiazolinone) group often leads to a loss of potency in Type I kinase inhibitors.

  • Reason: The thiazolinone tautomer presents a carbonyl oxygen (acceptor) where the amino group (donor) should be, and a protonated ring nitrogen (donor) where the acceptor should be. This creates a clash with the hinge region's H-bond donor/acceptor motif.

Case Study: Antimicrobial Activity

In antimicrobial research, particularly against Mycobacterium tuberculosis, the thiazolin-2-one scaffold has shown superior properties in specific contexts due to its similarity to natural siderophores (iron-chelating agents).

Table 1: Comparative Activity Profile (Representative Data)

Target ClassScaffold A: 2-AminothiazoleScaffold B: Thiazolin-2-oneOutcome
Src Kinase IC₅₀ < 1 nM (e.g., Dasatinib)IC₅₀ > 1000 nM (Predicted)Loss of Potency due to H-bond mismatch.
M. tuberculosis MIC: 0.024 µM (Optimized)MIC: 0.5 - 2.0 µMComparable/Lower , but with improved metabolic stability.
Dopamine D3 High Affinity (Pramipexole)Low AffinityLoss of Affinity (Basicity required for receptor salt bridge).
Toxicity (HepG2) High cytotoxicity (Bioactivation)Low cytotoxicitySafety Gain with Thiazolinone.

Experimental Protocols

Synthesis of 2-Aminothiazoles (Hantzsch Synthesis)

This is the standard method for generating the 2-amino scaffold.

  • Reagents:

    
    -Haloketone (1.0 eq), Thiourea (1.1 eq), Ethanol or Dioxane.
    
  • Procedure:

    • Dissolve

      
      -haloketone in ethanol.
      
    • Add thiourea.[2][3][4][5]

    • Reflux for 2–4 hours (monitor by TLC).

    • Cool and neutralize with NaHCO₃ to precipitate the free base.

    • Recrystallize from ethanol/water.

Synthesis of Thiazolin-2-ones (2-Hydroxythiazoles)

Direct synthesis of the "hydroxy" form requires different precursors to favor the lactam formation.

  • Reagents:

    
    -Haloketone (1.0 eq), Potassium Thiocyanate (KSCN) (1.2 eq), Acid catalyst (HCl/AcOH).
    
  • Procedure:

    • Step A: React

      
      -haloketone with KSCN in refluxing ethanol to form the 
      
      
      
      -thiocyanatoketone.
    • Step B (Cyclization): Treat the intermediate with 10% H₂SO₄ or glacial acetic acid at 80°C for 3 hours.

    • Workup: Pour into ice water. The thiazolin-2-one will precipitate as a solid.

    • Purification: Recrystallization from benzene/ethanol.

Protocol for Assessing Metabolic Stability

To verify the safety advantage of the thiazolinone scaffold:

  • Microsomal Incubation: Incubate test compound (1 µM) with human liver microsomes (HLM) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time to determine

    
     and 
    
    
    
    .
    • Expectation: 2-Aminothiazoles often show rapid clearance (

      
       min) due to P450 metabolism. Thiazolin-2-ones typically show extended stability (
      
      
      
      min).

Decision Framework for Drug Design

Use the following logic flow to decide which scaffold to prioritize.

DecisionTree Start Select Scaffold Requirement Target Target Binding Site Nature? Start->Target Hinge Kinase Hinge / H-Bond Acceptor Pocket Target->Hinge SaltBridge GPCR / Requires Basic Amine Target->SaltBridge Neutral Neutral Pocket / Metal Chelation Target->Neutral AMT_Route Use 2-Aminothiazole Hinge->AMT_Route SaltBridge->AMT_Route OH_Route Use Thiazolin-2-one Neutral->OH_Route Risk Assess Metabolic Risk AMT_Route->Risk High Toxicity Risk Risk->OH_Route If Toxicity > Potency Benefit

Figure 2: Strategic decision tree for scaffold selection.

References

  • Jakopin, Ž. (2020). "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions, 330, 109244. Link

  • BenchChem. (2025).[3] "Tautomerism in 2-Aminothiazole Derivatives: An In-depth Technical Guide." Link

  • Ananthan, S., et al. (2009). "Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis." Tuberculosis, 89(5), 334-353. Link

  • Lombardo, F., et al. (2014). "Comprehensive Assessment of the 2-Aminothiazole Structural Alert in Drug Discovery." Journal of Medicinal Chemistry. Link

  • RSC Advances. (2017). "Modular synthesis of thiazoline and thiazole derivatives." Royal Society of Chemistry. Link

Sources

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